4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol
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Overview
Description
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pyrazole moiety, which is known for various pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Another pyrazole derivative with significant biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-8(4-3-5-14)11-6-10-7-12-13-9(10)2/h7-8,11,14H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
LEBHRYBDVKCKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)CCCO |
Origin of Product |
United States |
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